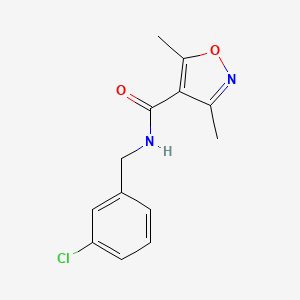
N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. CLP290 belongs to the family of isoxazolecarboxamides and has been found to modulate the activity of certain ion channels in the brain.
作用機序
N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide modulates the activity of TRPC6 channels by binding to a specific site on the channel protein and stabilizing its closed state. This leads to a decrease in the influx of calcium ions into the cell, which is important for regulating neuronal activity. The modulation of TRPC6 channels by N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the threshold for seizure activity, reduce anxiety-like behavior, and improve cognitive function in animal models of neurological disorders. N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been found to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for TRPC6 channels. This allows researchers to study the effects of modulating this specific ion channel on neuronal activity and behavior. However, one limitation of using N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is that it may have off-target effects on other ion channels or proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic effects of N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in treating epilepsy and other seizure disorders. Another area of interest is the role of TRPC6 channels in psychiatric disorders such as anxiety and depression, and the potential for N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide to modulate these channels and improve symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in the brain, and to identify any potential side effects or limitations of its use in therapeutic applications.
合成法
The synthesis of N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-chlorobenzylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide and the product is purified by column chromatography.
科学的研究の応用
N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders such as epilepsy, neuropathic pain, anxiety, depression, and schizophrenia. N-(3-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to modulate the activity of certain ion channels such as TRPC6 (Transient Receptor Potential Canonical 6) and has been shown to have neuroprotective effects in animal models of neurological disorders.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXRVOGOAEBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


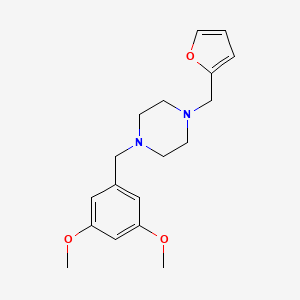
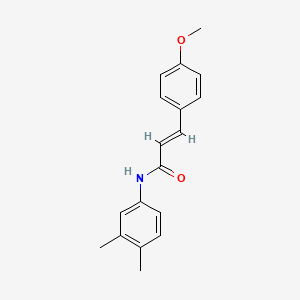

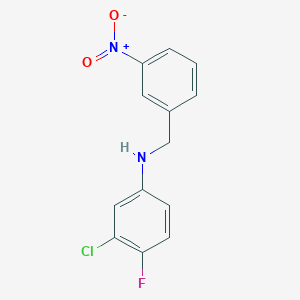
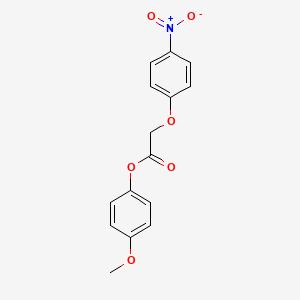
![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)

![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)